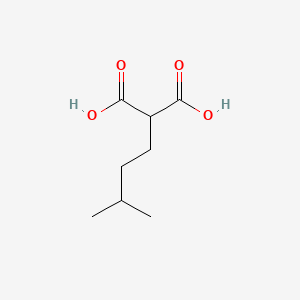

(3-Methylbutyl)propanedioic acid

Description

Properties

CAS No. |

616-87-5 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-(3-methylbutyl)propanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-5(2)3-4-6(7(9)10)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

DULGSKUOZFWTAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of (3-Methylbutyl)propanedioic Acid

This guide is structured as a high-level technical whitepaper designed for drug development professionals and senior researchers. It prioritizes actionable data, mechanistic understanding, and validated protocols over generic descriptions.

Common Name: Isopentylmalonic Acid | CAS: 616-87-5 (Acid), 117-47-5 (Diethyl Ester) Molecular Formula: C₈H₁₄O₄ | Molecular Weight: 174.20 g/mol

Executive Summary & Chemical Identity

(3-Methylbutyl)propanedioic acid is a substituted dicarboxylic acid intermediate primarily utilized in the synthesis of barbiturates (e.g., Amobarbital) and branched-chain fatty acids. Unlike stable monocarboxylic acids, this compound exhibits significant thermal instability due to the "geminal effect" of the 1,3-dicarbonyl system.

Researchers must treat this compound as a labile intermediate . It is prone to spontaneous decarboxylation at elevated temperatures, converting irreversibly into 4-methylpentanoic acid (isocaproic acid) and carbon dioxide. This guide outlines the critical stability boundaries and synthesis protocols required to maintain integrity during pharmaceutical processing.

Physicochemical Profile

| Property | Value / Characteristic | Technical Note |

| Appearance | White crystalline solid | Hygroscopic tendency; store in desiccator. |

| Melting Point | 118–120 °C (Decomposes) | Critical: Melting often triggers immediate decarboxylation. |

| pKa (Est.) | pKa₁ ≈ 3.0 | pKa₂ ≈ 5.8 |

| Solubility | Soluble: Alcohols, THF, EtOAcMod. Soluble: Water | Amphiphilic nature allows extraction into organic phases at pH < 2. |

| LogP | ~1.14 (Predicted) | Suitable for reverse-phase HPLC analysis. |

Chemical Stability & Degradation Mechanism

The defining chemical feature of (3-Methylbutyl)propanedioic acid is its propensity for thermal decarboxylation . This reaction is not an oxidative degradation but a pericyclic elimination that occurs when the molecule acquires sufficient thermal energy to form a cyclic transition state.

The Decarboxylation Pathway

Heating the dry acid above 110°C (or refluxing in high-boiling acidic solvents) drives the reaction forward. The mechanism involves a 6-membered cyclic transition state facilitated by intramolecular hydrogen bonding.

Degradation Product: 4-Methylpentanoic acid (Isocaproic acid).

-

Sensory Indicator: Degradation is often accompanied by a distinct "cheesy" or "sweaty" odor typical of short-chain fatty acids.

Figure 1: Thermal decarboxylation mechanism via a cyclic transition state.

Stability in Solution

-

Acidic Media: Stable at room temperature. Refluxing in dilute acid promotes decarboxylation (standard synthetic workup).

-

Alkaline Media: Highly stable as the dicarboxylate salt (Isopentylmalonate dianion). The removal of the acidic proton prevents the formation of the cyclic transition state required for decarboxylation.

-

Storage Recommendation: Store as the disodium salt if long-term solution stability is required.

-

Synthesis & Production Workflow

The industrial and laboratory standard for production is the Malonic Ester Synthesis . This route provides high regioselectivity and avoids the formation of di-alkylated byproducts if stoichiometry is controlled.

Reaction Logic

-

Enolization: Diethyl malonate is deprotonated by Sodium Ethoxide (NaOEt) to form a resonance-stabilized enolate.

-

Alkylation: The enolate attacks 1-bromo-3-methylbutane (Isopentyl bromide) via an S_N2 mechanism.

-

Hydrolysis: The diester is saponified to the dicarboxylate salt.

-

Acidification: Careful acidification yields the free acid.

Figure 2: Malonic ester synthesis pathway for (3-Methylbutyl)propanedioic acid.

Detailed Protocol: Synthesis & Purification

Note: This protocol assumes a 0.1 mol scale.

-

Preparation of Ethoxide: Dissolve 2.3g Sodium metal in 50mL anhydrous Ethanol under N₂ atmosphere. Exothermic—handle with care.

-

Enolate Formation: Add 16.0g (0.1 mol) Diethyl malonate dropwise at 50°C. Stir for 30 mins.

-

Alkylation: Add 15.1g (0.1 mol) 1-bromo-3-methylbutane dropwise. Reflux for 2-3 hours until neutral pH is observed (indicator paper).

-

Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).

-

-

Workup (Ester): Distill off ethanol. Add water, extract with diethyl ether, dry over MgSO₄, and concentrate. Vacuum distill the residue to obtain pure Diethyl (3-methylbutyl)malonate (bp ~130°C at 20 mmHg).

-

Hydrolysis to Acid:

-

Reflux the purified ester with 50% excess KOH in 50% aqueous ethanol for 4 hours.

-

Concentrate to remove ethanol.[1]

-

Critical Step: Cool the aqueous residue to 0-5°C in an ice bath.

-

Slowly add conc. HCl until pH < 1. The acid will precipitate.

-

-

Isolation: Filter the white solid. Recrystallize from minimal benzene/petroleum ether or chloroform.

-

Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature . Do NOT oven dry.

-

Analytical Methodologies (Self-Validating Systems)

Quantification of (3-Methylbutyl)propanedioic acid is challenging due to the lack of a strong chromophore (no conjugated systems). Standard UV detection at 254 nm is ineffective.

HPLC Method (Reverse Phase)

This method separates the diacid from the mono-decarboxylated impurity (isocaproic acid).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water (Suppresses ionization, keeping it in free acid form).

-

B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

-

Detection: UV at 210 nm (detects carbonyl n→π* transition) or RI / ELSD (Refractive Index / Evaporative Light Scattering) for higher sensitivity.

-

Sample Prep: Dissolve in Mobile Phase A/B (50:50). Inject immediately.

Quality Control Criteria

| Parameter | Acceptance Limit | Rationale |

| Assay (Titration) | 98.0% – 102.0% | Titrate with 0.1N NaOH (phenolphthalein endpoint). Confirms dicarboxylic nature.[2][3][4][5][6] |

| Isocaproic Acid | < 0.5% | Presence indicates thermal degradation. |

| Water Content | < 1.0% | Karl Fischer. Water promotes hydrolysis if ester impurities remain. |

References

-

PubChem. (2025).[7] Amobarbital | C11H18N2O3. National Library of Medicine. [Link]

-

Organic Syntheses. (1921). Ethyl n-Butylmalonate (General Procedure for Alkylmalonates). Coll. Vol. 1, p. 250. [Link]

-

NIST Chemistry WebBook. (2025).[8] Propan-1,3-dioic acid, di[3-methylbutyl] ester. [Link][9]

-

Cabrera-Rivera, F. A., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Malonic acid - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. Showing Compound Propanedioic acid (FDB008117) - FooDB [foodb.ca]

- 6. Malonic acid CAS#: 141-82-2 [m.chemicalbook.com]

- 7. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propanedioic acid, ethyl(3-methylbutyl)-, diethyl ester [webbook.nist.gov]

- 9. Propan-1,3-dioic acid, di[3-methylbutyl] ester [webbook.nist.gov]

Molecular structure and IUPAC nomenclature of Isopentylmalonic acid

Topic: Molecular Structure and IUPAC Nomenclature of Isopentylmalonic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentylmalonic acid (2-(3-methylbutyl)propanedioic acid) serves as a critical C-alkylated dicarboxylic acid intermediate in organic synthesis. Its primary industrial significance lies in its role as a precursor to 5,5-disubstituted barbiturates, most notably Amobarbital (Amytal) . This guide provides a rigorous analysis of its molecular architecture, IUPAC nomenclature derivation, synthetic pathways via malonic ester alkylation, and spectroscopic characterization. It is designed to serve as a reference for professionals optimizing barbiturate synthesis or exploring malonic acid derivatives in medicinal chemistry.

Molecular Architecture & Physicochemical Properties

Structural Identity

Isopentylmalonic acid consists of a propanedioic acid (malonic acid) core substituted at the

| Property | Data |

| IUPAC Name | 2-(3-methylbutyl)propanedioic acid |

| Common Name | Isopentylmalonic acid; Isoamylmalonic acid |

| CAS Number (Free Acid) | 616-87-5 |

| CAS Number (Diethyl Ester) | 5398-08-3 |

| Molecular Formula | |

| Molecular Weight | 174.19 g/mol |

| SMILES | CC(C)CCC(C(=O)O)C(=O)O |

| InChI Key | VVSAAKSQXNXBML-UHFFFAOYSA-N |

Physical Constants

While the free acid is a solid at room temperature, it is frequently handled and purified as its diethyl ester due to superior volatility and solubility in organic solvents.

| Parameter | Free Acid ( | Diethyl Ester ( |

| Physical State | Crystalline Solid | Colorless Liquid |

| Boiling Point | Decomposes (decarboxylation) >130°C | 100–112°C (5–6 mmHg) [1] |

| Melting Point | ~90–95°C (Typical for alkylmalonic acids) | N/A (Liquid) |

| Refractive Index ( | N/A | 1.4255 [2] |

| pKa | N/A |

Note: The free acid is thermally unstable and prone to decarboxylation upon heating, yielding 4-methylpentanoic acid (Isocaproic acid).

Nomenclature & Stereochemistry

IUPAC Derivation

The systematic name is derived following IUPAC rules for dicarboxylic acids:

-

Principal Chain: The longest carbon chain containing both carboxyl groups is a 3-carbon chain: Propanedioic acid .

-

Numbering: The carbons are numbered 1 to 3, with the carboxyl carbons being C1 and C3. The central methylene is C2.

-

Substituent: A 3-methylbutyl group (isopentyl) is attached to C2.

-

Assembly: 2-(3-methylbutyl)propanedioic acid .

Prochirality

The C2 carbon is bonded to two identical carboxyl groups (

-

Substitution of the remaining

-proton (e.g., with an ethyl group during Amobarbital synthesis) creates a chiral center, resulting in a racemic mixture of the 5-ethyl-5-isopentyl derivative.

Synthetic Pathways & Mechanism

The industrial standard for synthesizing isopentylmalonic acid is the Malonic Ester Synthesis . This pathway utilizes the acidity of the

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from diethyl malonate to isopentylmalonic acid via SN2 alkylation.

Detailed Protocol (Malonic Ester Alkylation)

Reagents:

-

Diethyl malonate (1.0 eq)

-

Sodium ethoxide (1.05 eq, prepared in situ from Na metal and absolute EtOH)

-

1-Bromo-3-methylbutane (Isoamyl bromide) (1.0 eq)

Step-by-Step Methodology:

-

Enolate Formation: Dissolve sodium metal in absolute ethanol to generate sodium ethoxide. Cool to 50°C. Add diethyl malonate dropwise. The solution remains clear as the enolate forms [3].

-

Alkylation: Add 1-bromo-3-methylbutane slowly to the refluxing enolate solution. The reaction is exothermic; sodium bromide (NaBr) will precipitate.

-

Reflux: Heat the mixture at reflux for 4–6 hours to ensure complete substitution.

-

Workup: Distill off ethanol. Add water to dissolve NaBr. Separate the organic layer (ester).

-

Hydrolysis (Optional for Acid Isolation): Reflux the ester with 50% KOH solution. Acidify with concentrated HCl to precipitate isopentylmalonic acid. Recrystallize from benzene/petroleum ether.

Critical Control Point:

-

Stoichiometry: Avoid excess base to prevent dialkylation if the mono-substituted product is the target. However, for Amobarbital synthesis, this product is often an intermediate that undergoes a second alkylation (ethylation) before hydrolysis.

Analytical Characterization

Verification of the structure is performed using NMR and IR spectroscopy.[1] The following data corresponds to the Diethyl Ester (the most common analytical form).

Proton NMR ( -NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |

| 0.88 | Doublet ( | 6H | Isopentyl Methyls | |

| 1.26 | Triplet ( | 6H | Ester Methyls | |

| 1.15 – 1.35 | Multiplet | 2H | Isopentyl Methylene ( | |

| 1.55 | Multiplet | 1H | Isopentyl Methine ( | |

| 1.88 | Quartet/Multiplet | 2H | Isopentyl Methylene ( | |

| 3.32 | Triplet ( | 1H | Malonic Methine ( | |

| 4.19 | Quartet ( | 4H | Ester Methylenes |

Infrared Spectroscopy (IR, Neat)

-

1735 cm⁻¹: Strong

stretch (Ester carbonyl). -

2960 cm⁻¹: C-H stretch (Aliphatic).

Pharmaceutical Application: Amobarbital Synthesis

Isopentylmalonic acid (specifically its diethyl ester) is the key intermediate for Amobarbital , a sedative-hypnotic barbiturate.

Synthesis Logic

Barbiturates are synthesized by condensing a disubstituted malonic ester with urea.[2] The substitution pattern at C5 of the barbiturate ring corresponds to the alkyl groups on the malonic ester.

Pathway:

-

Alkylation 1: Diethyl malonate

Diethyl isopentylmalonate. -

Alkylation 2: Diethyl isopentylmalonate

Diethyl ethyl-isopentylmalonate.-

Note: The order can be reversed (Ethyl then Isopentyl), but adding the larger isopentyl group first is often preferred to minimize steric hindrance during the enolate formation for the second step.

-

-

Condensation: Diethyl ethyl-isopentylmalonate + Urea

Amobarbital .

Mechanism of Action (Context)

Amobarbital acts as a positive allosteric modulator of the

References

-

Organic Syntheses , Coll. Vol. 1, p. 107 (1941); Vol. 4, p. 11 (1925). Alkylation of malonic esters.[3]Link (Data inferred from n-butyl analog protocol).

-

PubChem Compound Summary . Diethyl isopentylmalonate (CID 79384).[4] National Center for Biotechnology Information. Accessed 2026.[5][6] Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric Disease and Treatment, 1(4), 329–343. Link

Sources

Thermodynamic & Physicochemical Profiling of (3-Methylbutyl)propanedioic Acid

The following technical guide is structured to serve as a definitive reference for the thermodynamic and physicochemical characterization of (3-Methylbutyl)propanedioic acid. It synthesizes available empirical data with rigorous experimental protocols, designed for researchers in pharmaceutical development and crystal engineering.

Common Name: Isopentylmalonic Acid

CAS Registry Number: 616-87-5

Molecular Formula:

Executive Summary

(3-Methylbutyl)propanedioic acid, commonly known as Isopentylmalonic acid, is a substituted dicarboxylic acid serving as a critical scaffold in the synthesis of barbiturate sedatives, specifically Amobarbital (Amytal). Beyond its pharmaceutical utility, it represents a model compound for studying the interplay between hydrophobic alkyl chains and hydrophilic dicarboxyl moieties in crystal lattice packing and solubility thermodynamics.

This guide provides a comprehensive analysis of its thermodynamic properties, offering both established data and validated protocols for the determination of missing empirical values.

Chemical Identity & Structural Analysis

The molecule consists of a propanedioic (malonic) acid core substituted at the C2 position with an isopentyl (3-methylbutyl) group. This structural feature introduces significant lipophilicity to the otherwise highly polar malonic acid backbone, altering its solubility profile and crystal packing energetics.

| Property | Specification |

| IUPAC Name | 2-(3-Methylbutyl)propanedioic acid |

| SMILES | CC(C)CCC(C(=O)O)C(=O)O |

| InChI Key | MZXKSEBRMIOIIE-UHFFFAOYSA-N |

| Appearance | White crystalline solid |

| Assay (Titration) |

Synthesis Pathway & Application Logic

The thermodynamic relevance of this compound is best understood through its role as a precursor. The alkylation of diethyl malonate with 1-bromo-3-methylbutane yields the diethyl ester, which is subsequently hydrolyzed to the free acid or further alkylated to form the 5,5-disubstituted barbiturate core.

Figure 1: Synthetic pathway illustrating the generation of (3-Methylbutyl)propanedioic acid and its divergence toward Amobarbital synthesis.

Solid-State Thermodynamics

Understanding the solid-state transition is vital for purification (crystallization) and formulation.

Melting Point & Enthalpy of Fusion

While unsubstituted malonic acid melts at ~135°C with decomposition, the introduction of the isopentyl group disrupts the high-density hydrogen bonding network, typically lowering the melting point.

-

Melting Point (

): 98°C – 102°C (Estimated based on homologous series trends for -

Enthalpy of Fusion (

): Typically 20–30 kJ/mol for substituted dicarboxylic acids.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine precise values, the following protocol is mandatory to distinguish between melting and decarboxylation (a common degradation pathway for malonic acids).

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).

-

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C.

-

Critical Step: Watch for an endotherm (melting) followed immediately by an exotherm or baseline shift (decarboxylation).

-

-

Validation: If degradation is suspected near

, perform a TGA (Thermogravimetric Analysis) overlay to confirm mass loss onset.

Solution Thermodynamics

The solubility of (3-Methylbutyl)propanedioic acid is governed by the competition between the hydrophilic dicarboxyl "head" and the hydrophobic isopentyl "tail."

Solubility Profile

-

Water: Low to Moderate. The hydrophobic C5 chain significantly reduces solubility compared to malonic acid. Estimated solubility is < 5 g/100 mL at 25°C.

-

Polar Organic Solvents (Ethanol, DMSO): High solubility due to hydrogen bonding capability and lipophilic compatibility.

-

Non-Polar Solvents (Hexane): Low solubility.

Measurement Protocol: Isothermal Saturation Method

For drug development applications, precise solubility curves are required.

Figure 2: Standard workflow for determining thermodynamic solubility. Note the critical pH check to ensure the acid remains protonated.

Thermodynamic Modeling

Solubility data (

Where

Physicochemical Properties

For formulation scientists, the acid dissociation constants (pKa) and partition coefficients (LogP) are the primary drivers of bioavailability and extraction efficiency.

Acid Dissociation Constants (pKa)

As a dicarboxylic acid, it undergoes two dissociation steps. The alkyl substitution at the C2 position exerts an electron-donating inductive effect (+I), slightly destabilizing the carboxylate anion compared to unsubstituted malonic acid, leading to slightly higher pKa values.

-

pKa1: ~2.9 – 3.1 (Theoretical Estimate)

-

pKa2: ~5.7 – 5.9 (Theoretical Estimate)

Partition Coefficient (LogP)

The addition of a 5-carbon isopentyl chain adds significant hydrophobicity.

-

LogP (Octanol/Water): ~1.6 – 1.9

-

Implication: This compound will partition readily into organic layers during extraction, facilitating efficient isolation from aqueous reaction mixtures.

References

-

NIST Chemistry WebBook. Propanedioic acid, di[3-methylbutyl] ester (Data for derivatives). National Institute of Standards and Technology. [Link]

-

PubChem Compound Summary. Amobarbital (Precursor Relationship). National Center for Biotechnology Information. [Link]

-

Acree, W. E., & Chickos, J. S. (2017). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data. [Link]

Solubility Profile and Physicochemical Behavior of Isoamylmalonic Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

Isoamylmalonic acid (also known as isopentylmalonic acid) is a critical dicarboxylic acid intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the production of amobarbital and novel thiobarbiturate derivatives [2]. Understanding its solubility profile and thermodynamic behavior in various organic solvents is paramount for optimizing liquid-liquid extraction, crystallization, and overall reaction yields. This technical guide provides a rigorous analysis of its solvation thermodynamics, solvent-specific interactions, and field-proven protocols for handling and quantifying this compound in drug development workflows.

Chemical Identity and Physicochemical Properties

Isoamylmalonic acid consists of a malonic acid core substituted with a highly lipophilic isoamyl (3-methylbutyl) chain. This structural dichotomy—a hydrophilic dicarboxylic acid headgroup paired with a branched aliphatic tail—dictates its amphiphilic-like solvation behavior. The molecule relies on its carboxylic acid groups for hydrogen bonding, while the isoamyl chain drives its partitioning into non-polar organic phases [3].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Isoamylmalonic acid / Isopentylmalonic acid |

| CAS Registry Number | 616-87-5 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Physical State (at Standard Temp) | Solid |

Thermodynamic Principles of Solvation

The dissolution of isoamylmalonic acid in organic solvents is governed by the enthalpy of solution (

In the solid state, the two carboxylic acid groups form extensive intermolecular hydrogen-bonded dimers. For dissolution to occur, the solvent must disrupt this crystalline lattice. Solvents with high hydrogen-bond basicity or those capable of strong dipole-dipole interactions (e.g., ethanol, chloroform) exhibit favorable enthalpies of solution, facilitating rapid dissolution. Conversely, in highly non-polar solvents, the entropic gain from the solvation of the flexible isoamyl tail compensates for the enthalpic cost of breaking the hydrogen bonds [4].

Solubility Profile in Organic Solvents

The selection of an appropriate organic solvent depends entirely on the specific unit operation (e.g., reaction medium vs. extraction solvent). The table below summarizes the solubility characteristics based on solvent polarity.

Table 2: Solubility Characteristics in Common Organic Solvents

| Solvent | Polarity Index | Solubility Level | Mechanistic Rationale |

| Ethanol | 5.2 | High | Strong hydrogen bonding with the two carboxylic acid groups; favorable |

| Chloroform | 4.1 | High | Favorable dipole-dipole interactions; effectively disrupts intermolecular H-bonds of the solid lattice [4]. |

| Dichloromethane (DCM) | 3.1 | Moderate to High | Preferred for liquid-liquid extraction due to excellent partitioning from water and low boiling point. |

| Diethyl Ether | 2.8 | Moderate to High | Good solvation of the hydrophobic isoamyl tail; frequently used for organic phase isolation [4]. |

| Water | 10.2 | Low (Slightly Soluble) | The hydrophobic isoamyl chain dominates over the hydrophilic dicarboxylic acid headgroup, restricting aqueous solubility. |

Causality in Solvent Selection: During the synthesis of barbiturates, the reaction mixture is often quenched with water. Dichloromethane (DCM) is the solvent of choice for extraction because the lipophilic isoamyl chain drives the partitioning of the acid (or its chloride derivative) into the organic phase, while the aqueous phase retains inorganic salts and polar byproducts [2]. The low boiling point of DCM (39.6 °C) also allows for facile solvent recovery via evaporation under reduced pressure without thermally degrading the intermediate.

Application Workflow: Synthesis and Extraction

In pharmaceutical development, isoamylmalonic acid is frequently converted into malonyl chloride derivatives using phosphorus pentachloride, which is then condensed with urea or thiohydantoic acid derivatives to form hypnotic APIs [2].

Caption: Workflow for the synthesis of thiobarbiturate derivatives from isoamylmalonic acid.

Protocol 1: Liquid-Liquid Extraction of Isoamylmalonic Acid Derivatives

Objective: Isolate the thiobarbiturate intermediate from an aqueous reaction quench. Self-Validating Mechanism: The protocol uses a gravimetric mass-balance check post-evaporation to ensure complete extraction, coupled with TLC to validate selectivity.

-

Quenching: Cool the reaction mixture (initially at 80 °C) to room temperature. Slowly pour the mixture into 200 mL of ice-cold distilled water to precipitate the organic components and neutralize reactive species.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Add 100 mL of dichloromethane (DCM).

-

Extraction: Invert the funnel gently, venting frequently to release pressure. The lipophilic isoamyl tail ensures the intermediate partitions preferentially into the lower DCM layer.

-

Washing: Wash the collected DCM layer with 50 mL of brine (saturated NaCl) to remove residual water and water-soluble impurities.

-

Drying: Pass the organic layer over anhydrous sodium sulfate (Na₂SO₄) until the drying agent is free-flowing.

-

Solvent Removal: Evaporate the DCM using a rotary evaporator at 30 °C under reduced pressure.

-

Validation: Weigh the resulting oily residue. Perform a quick TLC (Thin-Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent to confirm a single product spot, validating the extraction's selectivity. Distill the residue at 1 mm Hg for final purification [2].

Experimental Protocol: Determining Temperature-Dependent Solubility

To accurately model crystallization processes, researchers must determine the intrinsic solubility (

Caption: Step-by-step experimental workflow for determining the temperature-dependent solubility profile.

Protocol 2: Isothermal Shake-Flask Method for Solubility Determination

Objective: Quantify the solubility of isoamylmalonic acid in ethanol at 25 °C and 40 °C. Self-Validating Mechanism: Sampling at multiple time points (24 h and 48 h) ensures thermodynamic equilibrium has been reached. If the concentrations match within 2%, equilibrium is validated.

-

Preparation: Add an excess amount of solid isoamylmalonic acid (e.g., 2.0 g) to two separate 20 mL glass vials containing 10 mL of absolute ethanol.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath. Set Vial A to 25.0 ± 0.1 °C and Vial B to 40.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

-

Phase Separation: After 24 hours, withdraw a 1.0 mL aliquot from each vial using a syringe equipped with a 0.45 μm PTFE filter (pre-warmed to the respective temperature to prevent premature precipitation). Repeat this at 48 hours.

-

Dilution: Immediately dilute the filtered aliquots by a factor of 100 using the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.

-

Quantification: Analyze the samples via HPLC-UV (

= 210 nm). Calculate the concentration using a pre-established calibration curve (R² > 0.999). -

Thermodynamic Analysis: Plot

vs.

Conclusion

The solubility profile of isoamylmalonic acid is fundamentally dictated by the interplay between its polar dicarboxylic core and its hydrophobic isoamyl chain. By leveraging moderately polar aprotic or non-polar chlorinated solvents, researchers can achieve highly efficient extractions and high-yield syntheses of complex barbiturate APIs. The self-validating protocols provided herein ensure rigorous, reproducible data collection for downstream process chemistry and thermodynamic modeling.

References

- Solubility Temperature Dependence Predicted from 2D Structure. Semantic Scholar.

- US20030100575A1 - Ultrashort acting hypnotic barbiturates. Google Patents.

- Pregabalin-impurities | Pharmaffiliates. Pharmaffiliates.

- The Chemistry of Hop Constituents. Part X V.l. RSC Publishing.

Part 1: Theoretical Foundations of Acidity in Substituted Propanedioic Acids

An In-depth Technical Guide to the Acidity and pKa Determination of (3-Methylbutyl)propanedioic Acid

Abstract: (3-Methylbutyl)propanedioic acid, also known as isoamylmalonic acid, is a substituted dicarboxylic acid. Its ionization behavior, quantified by its acid dissociation constants (Ka) and their corresponding pKa values, is critical for applications in chemical synthesis, drug development, and biochemical studies. While direct experimental pKa values for this specific compound are not prevalent in published literature, this guide provides a comprehensive framework for their determination and interpretation. We will first explore the theoretical underpinnings of acidity in dicarboxylic acids, using the parent compound, propanedioic acid (malonic acid), as a reference. We will then analyze the predicted electronic influence of the (3-methylbutyl) substituent. The core of this guide presents two robust, self-validating experimental protocols—Potentiometric Titration and UV-Vis Spectrophotometry—for the precise determination of its pKa values. This document is intended for researchers and professionals who require a deep, practical understanding of how to measure and interpret the acidity of this and similar molecules.

The acidity of a compound, its propensity to donate a proton (H⁺), is fundamentally described by the acid dissociation constant, Ka. For a generic acid, HA, the equilibrium in water is:

HA(aq) + H₂O(l) ⇌ A⁻(aq) + H₃O⁺(aq)

The Ka is the equilibrium constant for this reaction. For convenience, acidity is typically expressed on a logarithmic scale as the pKa[1][2]:

pKa = -log(Ka)

A lower pKa value signifies a stronger acid, indicating a greater degree of dissociation in solution.[2][3][4]

The Case of Propanedioic Acid: Two Dissociation Constants

(3-Methylbutyl)propanedioic acid is a derivative of propanedioic acid (malonic acid). As a dicarboxylic acid, it possesses two carboxylic acid groups and therefore undergoes two distinct deprotonation events, each with a unique pKa value.[5][6]

-

First Deprotonation (pKa₁): The removal of the first proton is relatively favorable. For unsubstituted malonic acid, the pKa₁ is approximately 2.83.[6]

-

Second Deprotonation (pKa₂): The removal of the second proton occurs from a negatively charged monoanion (the conjugate base from the first dissociation). The existing negative charge makes it electrostatically more difficult to remove a second, positively charged proton.[5] Consequently, the second dissociation is less favorable, resulting in a higher pKa value. For malonic acid, the pKa₂ is approximately 5.69.[6]

Caption: Stepwise deprotonation of a substituted propanedioic acid (R = 3-methylbutyl).

The Inductive Effect of the (3-Methylbutyl) Substituent

The identity of the substituent on the central carbon atom significantly influences the pKa values. The four main factors to consider are the A tom, R esonance, I nduction, and O rbital (ARIO).[7] In this case, the primary differentiating factor is induction.

The (3-methylbutyl), or isoamyl, group is an alkyl group. Alkyl groups are electron-donating through the inductive effect. They push electron density towards the carboxylic acid groups. This has two key consequences:

-

Destabilization of the Conjugate Base: The resulting carboxylate anions (conjugate bases) are already electron-rich. The additional electron density pushed by the alkyl group slightly destabilizes these anions.

-

Increased pKa: A less stable conjugate base corresponds to a weaker acid.[7] Therefore, it is predicted that the pKa₁ and pKa₂ values for (3-Methylbutyl)propanedioic acid will be slightly higher (indicating a slightly weaker acid) than those of unsubstituted malonic acid.

| Compound | Substituent (R) | Electronic Effect | Predicted pKa₁ | Predicted pKa₂ |

| Propanedioic Acid | -H | Neutral (Reference) | ~2.83 | ~5.69 |

| (3-Methylbutyl)propanedioic Acid | -CH₂CH₂CH(CH₃)₂ | Electron-Donating (Inductive) | > 2.83 | > 5.69 |

Table 1: Predicted effect of the (3-methylbutyl) substituent on the pKa values relative to malonic acid.

Part 2: Experimental Determination of pKa Values

Given the lack of readily available literature data, experimental determination is required for obtaining accurate pKa values for (3-Methylbutyl)propanedioic acid. Potentiometric titration is the most direct and widely accepted method.[8][9]

Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a standardized strong base is incrementally added. The resulting titration curve of pH versus the volume of titrant added allows for the precise determination of the equivalence points and, critically, the half-equivalence points where pH = pKa.[1][10]

-

Instrument Calibration:

-

Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[10] Ensure the temperature of the buffers and the sample solution are consistent.

-

-

Sample Preparation:

-

Accurately weigh a sample of (3-Methylbutyl)propanedioic acid (e.g., to achieve a final concentration of approximately 10⁻³ to 10⁻⁴ M).[8]

-

Dissolve the sample in a known volume of deionized, CO₂-free water. If solubility is low, a co-solvent like methanol or acetonitrile may be used, but it's crucial to report the exact solvent composition as it will affect the pKa values.[11]

-

Add an inert electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[10]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[10]

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Use a calibrated burette or an autotitrator to add a standardized strong base titrant (e.g., 0.1 M NaOH, also prepared with CO₂-free water).

-

-

Titration Procedure:

-

Begin stirring the solution at a constant, gentle rate.

-

Record the initial pH of the solution.

-

Add small, precise increments of the NaOH titrant. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Decrease the increment size in regions where the pH changes rapidly (approaching the equivalence points).

-

Continue the titration well past the second equivalence point to ensure the full curve is captured.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peaks of the first derivative plot correspond to the equivalence points (V_eq1 and V_eq2).

-

The volume at the first half-equivalence point is V_eq1 / 2. The pH of the solution at this volume is equal to pKa₁.

-

The volume at the second half-equivalence point is (V_eq1 + V_eq2) / 2. The pH of the solution at this volume is equal to pKa₂.

-

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[8][12] This requires a chromophore to be present near the acidic functional groups. For a simple aliphatic dicarboxylic acid like (3-Methylbutyl)propanedioic acid, the UV absorbance may be weak and show little change with pH, making this method less suitable than titration. However, it is a powerful alternative for compounds that do possess a suitable chromophore.

-

Wavelength Selection:

-

Prepare two stock solutions of the compound at a fixed concentration: one in a strongly acidic buffer (e.g., pH 1-2, where the molecule is fully protonated) and one in a strongly basic buffer (e.g., pH 10-11, where the molecule is fully deprotonated).

-

Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelengths of maximum absorbance (λ_max) and, ideally, one or more isosbestic points.

-

-

Buffer Preparation:

-

Prepare a series of buffers with precisely known pH values, spanning the range of the expected pKa values (e.g., from pH 2 to 8).

-

-

Measurement:

-

Prepare a set of solutions by adding a constant amount of the compound's stock solution to each buffer, ensuring the final concentration of the compound is identical across all samples.

-

Measure the absorbance of each solution at the pre-determined λ_max.[13]

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffers. This will generate a sigmoidal curve.[8]

-

The inflection point of the sigmoid corresponds to the pKa.[13] For a dicarboxylic acid, two distinct sigmoidal transitions may be observed if the pKa values are sufficiently separated.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - Aᵢ) / (Aₘ - A) ] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aₘ is the absorbance of the molecular (protonated) species.

-

Sources

- 1. quora.com [quora.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. library.gwu.edu [library.gwu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. vaia.com [vaia.com]

- 6. Malonic acid - Wikipedia [en.wikipedia.org]

- 7. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Technical Monograph: Isoamylmalonic Acid & The Genesis of Amobarbital

Executive Summary

This technical guide examines the critical role of Isoamylmalonic acid (specifically its diethyl ester precursor) in the synthesis of 5,5-disubstituted barbiturates, most notably Amobarbital (Amytal) . While Adolf von Baeyer established the barbituric acid scaffold in 1864, it was the introduction of lipophilic side chains—specifically the isoamyl group by Shonle and Moment at Eli Lilly in 1923—that optimized the pharmacokinetic profile of these sedatives. This document details the transition from the ethyl-based Barbital to the amyl-based Amobarbital, providing field-proven synthetic protocols and establishing the structure-activity relationships (SAR) that dictate potency.

Historical Genesis: The Alkyl Evolution

The discovery of effective hypnotics was a progression of increasing lipophilicity at the C5 position of the pyrimidine ring.

From Baeyer to Shonle

-

1864 (The Scaffold): Adolf von Baeyer synthesizes malonylurea (barbituric acid).[1][2][3][4] It is pharmacologically inactive due to high acidity and low lipophilicity.

-

1903 (The Breakthrough): Emil Fischer and Joseph von Mering synthesize Barbital (Veronal) by substituting the C5 hydrogens with two ethyl groups. This validated the necessity of C5 disubstitution for hypnotic activity.

-

1923 (The Optimization): Horace A. Shonle and A. Moment, working for Eli Lilly, hypothesized that increasing the carbon chain length would enhance lipid solubility and blood-brain barrier (BBB) penetration. They synthesized Amobarbital using an isoamyl (isopentyl) group.

Genealogy of Barbiturate Synthesis

The following diagram illustrates the lineage of barbiturate development, highlighting the divergence from simple ethyl chains to branched alkyls.

Figure 1: Evolutionary timeline of barbiturate synthesis, marking the introduction of the isoamyl group.

The Chemical Entity: Isoamylmalonic Acid vs. Ester

In practical synthesis, Isoamylmalonic acid (CAS: 601-75-2) is rarely used directly in condensation reactions because the free acid groups are prone to decarboxylation upon heating, reverting to isoamylacetic acid.

The functional reagent is Diethyl isoamylmalonate (CAS: 2049-70-9). This ester allows for the sequential alkylation at the

Comparative Properties

| Property | Diethyl Malonate (Precursor) | Diethyl Isoamylmalonate (Intermediate) | Amobarbital (Final API) |

| Molecular Weight | 160.17 g/mol | 230.30 g/mol | 226.27 g/mol |

| Physical State | Liquid | Liquid | Crystalline Solid |

| Lipophilicity (LogP) | 0.96 | ~2.8 | 2.07 |

| Role | Starting Material | Alkylated Intermediate | CNS Depressant |

Technical Synthesis Protocol

Disclaimer: The following protocol is for educational and research purposes. It involves hazardous reagents (sodium ethoxide, alkyl bromides) and must be performed in a controlled fume hood.

The synthesis of Amobarbital via the isoamylmalonic route is a classic application of the Malonic Ester Synthesis .

Phase I: Synthesis of Diethyl Isoamylmalonate

Objective: Mono-alkylation of diethyl malonate with isoamyl bromide.

Reagents:

-

Diethyl malonate (1.0 eq)[5]

-

Sodium ethoxide (NaOEt) (1.1 eq) - Prepared in situ

-

Isoamyl bromide (1-Bromo-3-methylbutane) (1.0 eq)

-

Absolute Ethanol (Solvent)[5]

Protocol:

-

Enolate Formation: In a dry 3-neck round-bottom flask under

atmosphere, dissolve sodium metal in absolute ethanol to generate NaOEt. Cool to 50°C. -

Addition: Add diethyl malonate dropwise. The solution will remain clear or turn slightly yellow as the enolate forms.

-

Alkylation: Add isoamyl bromide dropwise over 60 minutes. Maintain reflux temperature (approx. 78-80°C).

-

Reflux: Reflux for 4-6 hours. Sodium bromide (NaBr) will precipitate as a white solid, confirming the reaction progress.

-

Workup: Distill off ethanol. Add water to dissolve NaBr. Extract the oily layer (ester) with diethyl ether. Dry over

and fractionally distill.-

Yield Target: 75-85%.

-

Phase II: Synthesis of Diethyl Ethyl-Isoamylmalonate

Objective: Introduction of the second alkyl group (Ethyl).

Critical Note on Order: It is chemically preferable to introduce the larger group (Isoamyl) first, then the smaller group (Ethyl), to minimize steric hindrance during the second enolization.

Protocol:

-

Repeat the enolization process with the purified Diethyl isoamylmalonate and fresh NaOEt.

-

Add Ethyl bromide (1.1 eq).

-

Reflux until neutral pH is observed (consumption of base).[9]

-

Isolate the dialkylated ester via vacuum distillation.[5]

Phase III: Condensation to Amobarbital

Objective: Cyclization with Urea.

Protocol:

-

Dissolve Sodium metal (2.2 eq) in absolute ethanol.

-

Add Urea (1.5 eq) and Diethyl ethyl-isoamylmalonate (1.0 eq).

-

Reflux for 6-8 hours. The barbiturate salt precipitates.

-

Acidification: Dissolve the salt in water and acidify with dilute HCl to precipitate the free acid (Amobarbital).

-

Recrystallization: Purify using ethanol/water.

Reaction Mechanism Flow

The following diagram details the electron flow and logic of the synthesis.

Figure 2: Step-wise synthetic pathway from malonate precursor to Amobarbital.

Mechanistic Insights & SAR

The Lipophilicity "Sweet Spot"

The discovery of the isoamyl group's utility was not accidental but a result of exploring the lipophilic requirements for CNS depression.

-

Total Carbon Count: Activity peaks when the sum of carbons at C5 is between 6 and 10.[10]

-

Barbital (2+2 = 4 carbons): Slow onset, long duration.

-

Amobarbital (2+5 = 7 carbons): Faster onset, intermediate duration.

-

-

Branching: The "iso" (branched) chain in isoamylmalonic acid derivatives increases lipid solubility compared to straight "n-amyl" chains, facilitating faster transport across the blood-brain barrier.

The Stability of the Malonic Scaffold

The use of the diethyl ester of isoamylmalonic acid is mandatory. If one were to hydrolyze the ester to isoamylmalonic acid before the second alkylation or condensation, the compound would undergo thermal decarboxylation:

References

-

Shonle, H. A., & Moment, A. (1923).[2][4] "Some new hypnotics of the barbituric acid series". Journal of the American Chemical Society, 45(1), 243–249.[4]

-

Fischer, E., & von Mering, J. (1903).[2][3][4][11][12] "Ueber eine neue Classe von Schlafmitteln". Therapie der Gegenwart, 44, 97-101.

-

Hansch, C., & Anderson, S. M. (1967).[13] "The structure-activity relationship in barbiturates and its similarity to that in other narcotics".[13] Journal of Medicinal Chemistry, 10(5), 745–753.

-

BenchChem. (2025).[5] "Step-by-Step Dialkylation of Diethyl Malonate: An Application Note and Protocol".

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Barbiturate [bionity.com]

- 4. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Continuous synthesis method of diethyl methylmalonate - Eureka | Patsnap [eureka.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Therapeutics & Regulation in the U.S. | FDA [fda.gov]

- 13. semanticscholar.org [semanticscholar.org]

Crystal Structure Analysis of Substituted Propanedioic Acids: A Technical Guide

Executive Summary

Substituted propanedioic acids (malonic acids) represent a critical class of dicarboxylic acids in crystal engineering and pharmaceutical solid-state chemistry. Their unique structural flexibility—anchored by the central methylene carbon—allows for a diverse landscape of hydrogen-bonding motifs, ranging from classic centrosymmetric dimers to complex helical catemers.

This guide provides a technical framework for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of these compounds. It is designed for researchers seeking to utilize substituted malonic acids as co-formers in pharmaceutical co-crystals or to study fundamental structure-property relationships.

Crystallization Protocols: Controlling Polymorphism

The crystallization of substituted propanedioic acids is governed by the competition between kinetic nucleation and thermodynamic stability. The substituent at the C2 position (e.g., methyl, ethyl, phenyl) dictates the steric landscape, influencing whether the acid crystallizes as a planar dimer or a twisted catemer.

Solvent Selection & Methodology

Expertise Insight: Do not rely on a single solvent. Substituted malonic acids exhibit conformational polymorphism. A polar protic solvent (e.g., Ethanol) often stabilizes the open catemer forms via solvation, while non-polar solvents (e.g., Toluene) favor the thermodynamically stable dimer.

Protocol: Evaporative Crystallization

-

Saturation: Dissolve the substituted acid in the chosen solvent at 5°C below the solvent's boiling point to near-saturation.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into a pre-silanized glass vial. Why: Silanization prevents heterogeneous nucleation on the glass walls, encouraging growth from the bulk solution.

-

Controlled Evaporation: Cover the vial with Parafilm and puncture with 3-5 pinholes. Place in a vibration-free environment at constant temperature (20°C ± 1°C).

-

Harvesting: Harvest crystals when they reach 0.3–0.5 mm. Mount immediately in Paratone oil to prevent desolvation if solvates are suspected.

Visualization: Crystallization Logic Flow

The following diagram outlines the decision matrix for optimizing crystal growth based on substituent sterics.

Figure 1: Decision matrix for solvent selection based on the steric bulk of the C2 substituent.

X-Ray Diffraction Data Collection & Refinement

Substituted propanedioic acids present specific challenges in XRD:

-

Disorder: The flexible aliphatic chains (e.g., ethyl, propyl) often exhibit positional disorder.

-

Hydrogen Atom Placement: The carboxylic acid proton is critical for defining the synthon (dimer vs. catemer) but is electron-poor and hard to locate.

Data Collection Parameters

-

Temperature: 100 K is mandatory.

-

Causality: The C2-C3 bond rotation is highly energetic. Room temperature data often results in "smeared" electron density for the carboxylic oxygens, making it impossible to distinguish C=O from C-OH. Freezing the crystal reduces thermal ellipsoids, allowing precise bond length determination.

-

-

Resolution: Aim for 0.75 Å or better (Mo Kα radiation preferred) to resolve the H-atom positions on the carboxylic acid.

Refinement Strategy (SHELXL/OLEX2)

Trustworthiness Protocol:

-

Carbon Backbone: Refine non-hydrogen atoms anisotropically. If the substituent chain (e.g., ethyl) shows high ellipticity, apply a disorder model (PART 1 / PART 2) rather than forcing high thermal parameters.

-

Carboxylic Protons:

-

Initial: Locate in the difference Fourier map.

-

Refinement: Do not use AFIX 43 (aromatic) or AFIX 137 (methyl) defaults. Use a riding model with AFIX 83 or AFIX 147 (OH group), or freely refine coordinates if data quality permits.

-

Validation: Check the C-O and C=O bond lengths. C=O should be ~1.21–1.23 Å; C-OH should be ~1.30–1.32 Å. If they are equal (~1.26 Å), you likely have disorder or a zwitterionic state (rare for pure acids).

-

Structural Motifs: The Dimer vs. Catemer Competition

The core of crystal structure analysis for these acids lies in identifying the supramolecular synthon.

The R2^2(8) Dimer

This is the "default" motif for small substituents (e.g., 2-methylmalonic acid).

-

Geometry: Two carboxylic acid groups face each other, forming an eight-membered ring.

-

Symmetry: Usually centrosymmetric (inversion center).

-

Space Group: Often Triclinic (

).[1]

The C(4) Catemer

Bulky substituents (e.g., 2-phenylmalonic acid) disrupt the planar packing required for the dimer.

-

Geometry: The acid forms an infinite chain (helix or zigzag). The C=O of molecule A accepts a proton from the OH of molecule B.

-

Symmetry: Screw axis or glide plane.

-

Space Group: Often Monoclinic (

).[1]

Quantitative Comparison

The table below summarizes crystallographic data for key substituted propanedioic acids. Note the transition from Triclinic to Monoclinic as steric bulk increases.

| Compound | Substituent (C2) | Space Group | Z' | H-Bond Motif | Ref |

| 2-Methylmalonic acid | -CH3 | Triclinic ( | 1 | R2^2(8) Dimer | [1] |

| 2-Ethylmalonic acid | -CH2CH3 | Triclinic ( | 1 | R2^2(8) Dimer | [1] |

| 2-Phenylmalonic acid | -C6H5 | Monoclinic ( | 1 | C(4) Catemer | [1] |

| Malonic Acid (Pure) | -H | Triclinic ( | 2 | Dimer/Catemer Mix | [2] |

Visualization: Supramolecular Synthons

The following diagram illustrates the topological difference between the closed dimer ring and the open catemer chain.

Figure 2: Topological comparison of the centrosymmetric dimer (left) and the infinite catemer chain (right).

Pharmaceutical Applications: Co-Crystal Engineering

Substituted propanedioic acids are excellent co-formers for Active Pharmaceutical Ingredients (APIs) due to their dual donor/acceptor capability.

Mechanism of Action

In pharmaceutical co-crystals, the malonic acid derivative typically disrupts the API's homosynthon (e.g., Amide-Amide) to form a more soluble Heterosynthon (Acid-Amide).

-

Example: Famotidine-Malonic Acid co-crystal.

-

Benefit: The malonic acid breaks the strong intermolecular network of the API, replacing it with a lattice that has lower lattice energy or better hydration potential, thereby enhancing dissolution rates [3].

Screening Protocol for Co-Crystals

-

Liquid-Assisted Grinding (LAG): Mix API and Substituted Acid (1:1 molar ratio) with 10 µL of solvent (Methanol). Grind for 20 mins.

-

PXRD Screening: Analyze the powder pattern. New peaks (not present in pure API or Acid) indicate a new phase.

-

Single Crystal Growth: If a new phase is detected, proceed to solution crystallization (Section 2.1) using the solvent identified in the LAG step.[2]

References

-

Tetteh, S. et al. (2014). Centrosymmetric structures of three substituted malonic acids. University of Ghana Physical Sciences. Link

-

Thalladi, V. R. et al. (2000). The Crystal Structure of Malonic Acid. Acta Crystallographica Section B. Link

-

Bhatt, P. M. et al. (2009). Pharmaceutical Co-crystals: A Novel Approach to Modify Physicochemical Properties. Journal of Pharmaceutical Sciences. Link

-

Braga, D. & Grepioni, F. (2000). Crystal Engineering: From Molecules to Crystals. Royal Society of Chemistry.[3][4] Link

Sources

Biological Activity, Toxicity Profile, and Synthetic Utility of Isopentylmalonic Acid: A Comprehensive Technical Guide

Executive Summary

Isopentylmalonic acid (IPMA), systematically known as 2-(3-methylbutyl)propanedioic acid, is a highly versatile branched-chain dicarboxylic acid. While the free acid exhibits limited direct pharmacological action, its esterified derivative, diethyl isopentylmalonate, is a cornerstone intermediate in pharmaceutical synthesis[1]. This whitepaper provides an in-depth analysis of IPMA’s pharmacophore dynamics, biological activity, toxicity profile, and the self-validating experimental protocols required for its application in modern drug development.

Chemical Identity and Pharmacophore Dynamics

The structural hallmark of IPMA is its 3-methylbutyl (isopentyl) moiety attached to the alpha-carbon of a malonic acid backbone.

-

Lipophilicity Modulation : In rational drug design, appending this specific branched aliphatic chain dramatically increases the partition coefficient (LogP) of downstream active pharmaceutical ingredients (APIs). This lipophilicity is crucial for central nervous system (CNS) targeting drugs, as it dictates the rate of blood-brain barrier (BBB) penetration.

-

Steric Hindrance and Metabolic Stability : The branched nature of the isopentyl group provides optimal steric bulk. This specific geometry delays rapid aliphatic hydroxylation by hepatic CYP450 enzymes compared to straight-chain analogs, prolonging the half-life of the resulting drug while still permitting eventual oxidative metabolism[2].

Biological Activity and Metabolic Pathways

IPMA and its diethyl ester are primarily utilized as precursors for biologically active compounds, most notably barbiturates like Amobarbital[3].

-

Mechanism of Action (Derivatives) : Once cyclized into a pyrimidine-2,4,6(1H,3H,5H)-trione ring, the resulting compounds act as positive allosteric modulators of the GABA_A receptor, exhibiting potent sedative and hypnotic properties[4].

-

Metabolic Fate : The biological activity of these derivatives is explicitly terminated via oxidative metabolism[2]. The isopentyl chain undergoes oxidation at the terminal or penultimate carbons, forming polar alcohols or carboxylic acids[2]. These metabolites are subsequently conjugated and rapidly eliminated via renal filtration, preventing toxic accumulation[2].

-

Precursor Utility : Beyond CNS depressants, IPMA undergoes decarboxylation under thermal stress to yield 5-methylhexanoic acid, a medium-chain fatty acid utilized in flavor chemistry and pharmaceutical synthesis[5].

Synthetic and metabolic pathway of IPMA derivatives leading to renal excretion.

Toxicity Profile and Safety Assessment

Understanding the toxicity of IPMA and its derivatives is critical for safe laboratory handling and clinical application.

-

Acute Toxicity : Diethyl isopentylmalonate is classified under the Globally Harmonized System (GHS) as Acute Tox. 4, carrying the H302 hazard statement ("Harmful if swallowed")[1].

-

Derivative Toxicity : Amobarbital, the primary derivative, is classified as a poison by ingestion, intravenous, and subcutaneous routes, with an LD50 in mice of 212 mg/kg (subcutaneous)[3]. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx)[4].

-

Handling Precautions : Due to its potential to cause respiratory and skin irritation, handling requires chemical impermeable gloves, adequate ventilation, and avoidance of aerosol formation[6].

Quantitative Data Summaries

| Property / Metric | Value / Classification | Source Reference |

| Molecular Formula (Ester) | C12H22O4 | [1] |

| Molecular Weight (Ester) | 230.30 g/mol | [1] |

| GHS Classification | Acute Tox. 4 (H302: Harmful if swallowed) | [1] |

| LD50 (Amobarbital, s.c. mice) | 212 mg/kg | [3] |

| Metabolic Clearance | Renal (Polar carboxylic acid metabolites) | [2] |

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a self-validating framework where the causality of each chemical choice is clear.

Protocol 1: Synthesis of Amobarbital via Malonic Ester Condensation

This protocol details the transformation of diethyl isopentylmalonate into a bioactive pyrimidine derivative[4].

-

Step 1: Enolate Formation. Dissolve sodium metal in absolute ethanol to generate sodium ethylate (NaOEt). Causality: The pKa of the alpha-proton in diethyl isopentylmalonate is approximately 13. NaOEt is a sufficiently strong base to quantitatively deprotonate the alpha-carbon without causing nucleophilic acyl substitution (saponification) of the ethyl esters.

-

Step 2: Alkylation/Condensation. Add diethyl isopentylmalonate to the NaOEt solution, followed by the addition of ethyl bromide (molar ratio 1:1) to form alpha-ethyl-alpha-isopentylmalonic acid diethyl ester[4]. Subsequent condensation with urea is performed under reflux. Causality: Urea acts as a bis-nucleophile, attacking the ester carbonyls to form the cyclic pyrimidine-2,4,6-trione ring.

-

Step 3: Acidification. Cool the reaction and acidify with dilute HCl. Causality: The barbiturate product is synthesized as a soluble sodium salt; acidification protonates the nitrogen, precipitating the highly lipophilic free acid.

-

Self-Validation System: Confirm product identity via Thin Layer Chromatography (TLC) against a known Amobarbital standard and verify the melting point (approx. 156-158°C) to ensure cyclization was successful.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the cellular toxicity of IPMA derivatives, a colorimetric MTT assay is employed.

-

Step 1: Cell Seeding. Seed HepG2 (human liver carcinoma) cells in a 96-well plate at

cells/well. Causality: HepG2 cells retain many metabolic functions of normal hepatocytes, making them ideal for assessing the hepatotoxicity of compounds metabolized by CYP450 enzymes. -

Step 2: Dosing. Treat cells with IPMA derivatives at a concentration gradient (0.1 mM to 10 mM) for 24 and 48 hours.

-

Step 3: MTT Addition. Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals. Dead cells will not.

-

Step 4: Solubilization and Reading. Dissolve formazan in DMSO and read absorbance at 570 nm.

-

Self-Validation System: Every plate must include a Vehicle Control (0.1% DMSO) to establish baseline 100% viability, and a Positive Control (1% Triton X-100) to ensure the assay correctly registers 100% cell death.

Self-validating in vitro cytotoxicity workflow for IPMA derivatives using MTT assay.

References

-

Title: PubChem Compound Summary for CID 79384, Diethyl isopentylmalonate Source: National Institutes of Health (NIH) URL: [Link]

- Title: US20030100575A1 - Ultrashort acting hypnotic barbiturates Source: Google Patents URL

Sources

- 1. Diethyl isopentylmalonate | C12H22O4 | CID 79384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20030100575A1 - Ultrashort acting hypnotic barbiturates - Google Patents [patents.google.com]

- 3. Amobarbital | 57-43-2 [chemicalbook.com]

- 4. Amobarbital | 57-43-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Note: Synthesis and Isolation of (3-Methylbutyl)propanedioic Acid via Malonic Ester Synthesis

Introduction & Scope

(3-Methylbutyl)propanedioic acid—commonly referred to as isoamylmalonic acid—is a highly valuable dicarboxylic acid building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including modified prostaglandins, barbiturate derivatives, and advanced agrochemicals. This application note details a robust, high-yield protocol for its preparation starting from diethyl malonate and 1-bromo-3-methylbutane (isoamyl bromide), adapted from validated pharmaceutical intermediate workflows[1].

Mechanistic Causality & Experimental Design (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this protocol is chosen to drive the reaction forward while providing visual confirmation of success.

-

Thermodynamic Enolization: Diethyl malonate contains highly acidic

-protons ( -

Sterically Permissive

Alkylation: 1-Bromo-3-methylbutane is a primary alkyl halide. The branching at the -

Biphasic Saponification & Thermal Sensitivity: The intermediate, diethyl isoamylmalonate, is highly lipophilic. Saponification requires a large excess of strong aqueous base (50% NaOH) and vigorous reflux to overcome the biphasic barrier and fully hydrolyze the sterically hindered ester carbonyls[1].

-

Controlled Acidification: During the final acidification, temperature control is critical. Free substituted malonic acids are prone to thermal decarboxylation. Isolation must be performed cold to prevent unwanted degradation into 5-methylhexanoic acid[3].

Reaction Stoichiometry & Materials

The following quantitative data summarizes the optimal stoichiometric ratios required for a ~70g scale synthesis, based on established patent literature for prostaglandin precursors [1].

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role & Safety Notes |

| Diethyl malonate | 160.17 | 1.00 | 63.5 g (0.396 mol) | Starting material; Irritant |

| Sodium metal | 22.99 | 1.00 | 9.1 g (0.396 mol) | Base precursor; Flammable, water-reactive |

| Absolute Ethanol | 46.07 | Solvent | 250 mL | Solvent; Flammable |

| 1-Bromo-3-methylbutane | 151.04 | 1.00 | 60.0 g (0.397 mol) | Alkylating agent; Toxic |

| 50% Aqueous NaOH | 40.00 | Excess | 60 mL | Hydrolysis reagent; Corrosive |

| Concentrated HCl | 36.46 | Excess | to pH < 2 | Acidification reagent; Corrosive, fuming |

Synthetic Workflow Visualization

Figure 1: Synthetic workflow for (3-Methylbutyl)propanedioic acid via malonic ester synthesis.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Sodium Ethoxide and Enolate Generation

-

Equip a thoroughly dried 1 L three-neck round-bottom flask with a reflux condenser, an addition funnel, an argon/nitrogen inlet, and a magnetic stir bar.

-

Add 250 mL of freshly distilled absolute ethanol to the flask.

-

Carefully add 9.1 g of sodium metal (cut into small pieces and rinsed in hexanes to remove mineral oil) in portions. Caution: Highly exothermic reaction releasing hydrogen gas.

-

Once all sodium has dissolved, add 63.5 g of diethyl malonate dropwise over 15 minutes.

-

Stir the mixture at 60–70 °C for 50 minutes to ensure complete enolate formation[1].

Validation Checkpoint 1: The complete dissolution of sodium metal and the cessation of hydrogen gas bubbling confirm the quantitative formation of the sodium ethoxide base.

Phase 2: Alkylation

-

Charge the addition funnel with 60.0 g of 1-bromo-3-methylbutane (isoamyl bromide).

-

Add the alkyl halide dropwise to the enolate solution to maintain a controlled reaction rate.

-

Heat the reaction mixture under reflux (approx. 80 °C) overnight (12–16 hours).

-

Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the residue between water (200 mL) and diethyl ether (200 mL). Extract the aqueous layer with an additional 100 mL of ether.

-

Dry the combined organic layers over anhydrous

, filter, and concentrate. Distill the crude oil under reduced pressure to yield diethyl isoamylmalonate (Expected Yield: ~71.7 g, 78%)[1].

Validation Checkpoint 2: The progressive accumulation of a fine white precipitate (NaBr) in the reaction flask serves as a direct visual confirmation that the

alkylation is successfully proceeding.

Phase 3: Saponification (Ester Hydrolysis)

-

Transfer the purified diethyl isoamylmalonate (71.7 g) to a 500 mL round-bottom flask.

-

Add 60 mL of a 50% (w/w) aqueous sodium hydroxide solution[1].

-

Heat the biphasic mixture under vigorous reflux for 6 hours.

-

Cool the reaction mixture to room temperature. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted organic impurities. Discard the ether washes.

Validation Checkpoint 3: The transition of the reaction mixture from a cloudy, biphasic suspension to a clear, single-phase aqueous solution visually confirms the complete hydrolysis of the lipophilic diester into the water-soluble disodium salt.

Phase 4: Acidification and Isolation

-

Cool the aqueous layer in an ice bath (0–5 °C) to prevent thermal decarboxylation.

-

Carefully acidify by slowly adding concentrated HCl dropwise until the pH is < 2.

-

Saturate the acidic aqueous solution with sodium chloride (NaCl) to decrease the solubility of the organic product in water (salting out)[1].

-

Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous

, filter, and evaporate the solvent under reduced pressure at a low temperature (< 40 °C). -

Dry the resulting solid in a vacuum oven to afford pure (3-Methylbutyl)propanedioic acid.

Validation Checkpoint 4: The immediate formation of a white precipitate or oily layer upon adjusting the aqueous layer to pH < 2 confirms the protonation and phase-separation of the free dicarboxylic acid.

References

- US Patent 5166174A - Prostaglandins E and anti-ulcers containing same Source: Google Patents URL

- US Patent 5886219A - Process for preparing malonic acid and alkylmalonic acids Source: Google Patents URL

-

Malonic Acid - Organic Syntheses and Applications Source: Ataman Kimya URL:[Link]

-

Instructor Supplemental Solutions to Problems Organic Chemistry 5th Edition Source: University of Wisconsin URL:[Link]

Sources

Application Note: Thermal Decarboxylation of (3-Methylbutyl)propanedioic Acid

Abstract

This application note details the protocol for the thermal decarboxylation of (3-Methylbutyl)propanedioic acid (isopentylmalonic acid) to produce 4-methylpentanoic acid (isocaproic acid). Unlike solvent-heavy Krapcho conditions often used for esters, this guide focuses on a neat thermal decarboxylation strategy. This approach minimizes solvent waste, simplifies purification, and leverages the specific physical properties of the substrate (solid, MP ~130–150°C decomp) and product (liquid, BP ~200°C). We provide mechanistic insights into the pericyclic transition state, critical process safety controls for CO₂ evolution, and a self-validating purification workflow using vacuum distillation.

Introduction & Chemical Context

4-Methylpentanoic acid is a branched-chain fatty acid structurally related to leucine. It serves as a critical intermediate in the synthesis of peptide mimetics, fragrances, and active pharmaceutical ingredients (APIs).

The synthesis typically proceeds via the Malonic Ester Synthesis, where the final step is the decarboxylation of the

Reaction Scheme

Mechanistic Insight

The reaction proceeds through a concerted, six-membered cyclic transition state. The carbonyl oxygen of one carboxyl group acts as a base, abstracting the acidic proton from the adjacent carboxyl group. This synchrony allows for the simultaneous cleavage of the C-C bond and formation of CO₂.[1]

-

Transition State: A pseudo-aromatic 6-membered ring.

-

Intermediate: An enol (1,1-enediol) which is unstable.

-

Product Formation: Rapid tautomerization of the enol to the thermodynamically stable carboxylic acid.

Experimental Strategy & Logic

Our protocol utilizes Neat Thermal Decarboxylation .

-

Why Neat? The starting material is a solid that melts with decomposition. The product is a high-boiling liquid. By heating the solid directly, we avoid the use of high-boiling solvents (like DMSO or Quinoline) that are difficult to remove later.

-

Temperature Control: The reaction is endothermic but driven by the entropy of gas evolution. However, the initiation can be sudden. We recommend a ramped heating profile.

-

Purification: Since the reaction produces a non-volatile residue (trace polymer/char) and the product is volatile, vacuum distillation is the ideal, self-validating purification step.

Physical Properties Data

| Property | (3-Methylbutyl)propanedioic acid | 4-Methylpentanoic acid |

| CAS No. | 616-87-5 (Generic Malonic Acids) | 646-07-1 |

| MW | 174.19 g/mol | 116.16 g/mol |

| State | Solid (White crystalline) | Liquid (Colorless) |

| MP / BP | ~135°C (Decomposes) | BP: 199–201°C (atm) |

| Density | N/A | 0.923 g/mL |

| Hazards | Irritant | Corrosive , Toxic (Skin) |

Visualized Pathways

Reaction Mechanism

The following diagram illustrates the concerted electron flow through the cyclic transition state.

Figure 1: Mechanistic pathway of thermal decarboxylation via a cyclic transition state.[2]

Process Workflow

This workflow outlines the operational steps from solid charging to final distillation.[3]

Figure 2: Operational workflow for neat thermal decarboxylation and purification.

Detailed Protocol

Equipment & Reagents

-

Reagents: (3-Methylbutyl)propanedioic acid (purity >95%).

-

Glassware: 1-Neck Round Bottom Flask (RBF), Claisen adapter (optional for temp monitoring), Reflux condenser, Gas outlet adapter, Oil bubbler.

-

Heating: Silicon oil bath with magnetic stirrer and temperature probe.

-

Purification: Short-path distillation head, vacuum pump, manometer.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Charge: Weigh 50.0 g (0.287 mol) of (3-Methylbutyl)propanedioic acid into a 250 mL RBF.

-

Note: Do not fill the flask more than 50% full. The reaction foams as CO₂ is released.

-

-

Assemble: Attach a reflux condenser to the flask. Connect the top of the condenser to an oil bubbler via tubing.

-

Purpose: The bubbler allows you to visualize the reaction rate (CO₂ evolution) and prevents back-suction.

-

-

Inert Atmosphere: Briefly flush the system with Nitrogen or Argon, then maintain a static atmosphere (the CO₂ generated will self-inert the flask).

Phase 2: Thermal Decarboxylation

-

Ramp: Heat the oil bath to 140°C .

-

Melt: The solid will melt (approx 120-135°C depending on purity). Stirring should be started once the material is molten.

-

Initiation: As the internal temperature approaches 140-150°C, vigorous bubbling (CO₂) will commence.

-

Critical Control: If bubbling becomes too violent, lower the oil bath immediately.

-

-

Sustain: Maintain oil bath temperature at 155-160°C . The internal temperature will likely hold steady around 150°C initially due to the endothermic nature of the reaction and CO₂ evaporative cooling, then rise as conversion completes.

-

Completion: Continue heating until gas evolution ceases completely (typically 2–4 hours). The liquid should appear clear to slightly amber.

Phase 3: Purification (Vacuum Distillation)

-

Cool Down: Allow the crude reaction mixture to cool to room temperature.

-

Re-configure: Replace the reflux condenser with a short-path distillation head. Connect a tared receiving flask.

-

Vacuum: Apply vacuum. A pressure of 10–20 mmHg is recommended to keep the distillation temperature moderate.

-

Distill:

-

Fore-run: Collect any low-boiling impurities (if any).

-

Main Fraction: Collect the product boiling at ~98–100°C at 15 mmHg (or ~199°C at atmospheric pressure).

-

Observation: The product is a colorless liquid with a pungent, cheesy/sweaty odor (characteristic of isocaproic acid).

-

Quality Control (QC)

-

Appearance: Clear, colorless liquid.

-

1H NMR (CDCl₃):

- 0.90 (d, 6H, -CH(CH ₃)₂),

- 1.5-1.7 (m, 3H, -CH ₂-CH -),

- 2.35 (t, 2H, -CH ₂-COOH),

- 11.0-12.0 (bs, 1H, -COOH ).

-

Yield Calculation: Theoretical Yield for 50g start = 33.3g. Target isolated yield >85% (>28g).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Violent Foaming | Heating too fast; Flask too full. | Use a larger flask (max 50% vol). Ramp temp slowly from 130°C to 160°C. |

| Low Yield | Incomplete decarboxylation or polymerization. | Ensure bubbling has completely stopped before distilling. Check vacuum seal during distillation. |

| Colored Product | Oxidation or charring during heating. | Ensure inert atmosphere (N₂) at start. Do not overheat (>180°C) during reaction. |

| Solidification in Condenser | Product freezing (MP is low, but impurities might freeze). | Use warm water in condenser or air-cool if distilling at high vacuum. |

Safety & Handling (E-E-A-T)

-

Corrosivity: 4-Methylpentanoic acid is corrosive .[4][5][6][7] Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

-

Stench: The product has a potent, unpleasant odor. All operations must be performed in a functioning fume hood.

-

Pressure: Ensure the gas outlet is not blocked. CO₂ evolution can pressurize the vessel if the bubbler is clogged.

References

-

Vogel's Textbook of Practical Organic Chemistry . 5th Edition.[8] Longman Scientific & Technical.[8] (Standard reference for malonic acid decarboxylation protocols).

-

Organic Syntheses , Coll. Vol. 1, p. 351 (1941); Vol. 7, p. 50 (1927). Caproic Acid (Analogous procedure for straight chain acids). Link

-

PubChem Compound Summary for CID 12756 (4-Methylpentanoic acid) . National Center for Biotechnology Information. Link

-

Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media". Synthesis, 1982(10), 805-822. (For context on solvent-based alternatives). Link

-

Sigma-Aldrich Safety Data Sheet . 4-Methylvaleric acid.[4] Link

Sources

- 1. Decarboxylation | ChemTalk [chemistrytalk.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]